molecular formula C18H14Cl3NO3 B5337843 ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate

ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate

Cat. No.: B5337843
M. Wt: 398.7 g/mol
InChI Key: LCLYBMIDEHBCJN-MHWRWJLKSA-N
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Description

Ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate typically involves the following steps:

    Formation of the Enone Backbone: This can be achieved through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2,6-dichloroacetophenone in the presence of a base such as sodium hydroxide.

    Amidation: The resulting enone is then reacted with ethylamine to form the amide linkage.

    Esterification: Finally, the compound is esterified using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles like hydroxide or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, ethylamine

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated enones

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Material Science: Used in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing the natural substrate from accessing it. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-2-[(4-methylbenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate
  • Ethyl (E)-2-[(4-fluorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate

Uniqueness

Ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate is unique due to the presence of the 4-chlorobenzoyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency and selectivity in various applications.

Properties

IUPAC Name

ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3NO3/c1-2-25-18(24)16(10-13-14(20)4-3-5-15(13)21)22-17(23)11-6-8-12(19)9-7-11/h3-10H,2H2,1H3,(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLYBMIDEHBCJN-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=C(C=CC=C1Cl)Cl)/NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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